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Coenzyme A persulfide

Short-chain acyl-CoA dehydrogenase SCAD inhibition beta-oxidation regulation

Coenzyme A persulfide (CoA-SSH, CAS 81918-99-2) is a biologically occurring persulfide derivative of coenzyme A, characterized by a sulfane sulfur atom (–S–SH) appended to the terminal thiol of CoA's pantetheine arm. It functions as a reactive sulfur species (RSS) at the intersection of hydrogen sulfide (H₂S) metabolism, mitochondrial short-chain fatty acid oxidation, and redox signaling.

Molecular Formula C21H36N7O16P3S2
Molecular Weight 799.6 g/mol
CAS No. 81918-99-2
Cat. No. B1194162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme A persulfide
CAS81918-99-2
SynonymsCoA persulfide
coenzyme A persulfide
Molecular FormulaC21H36N7O16P3S2
Molecular Weight799.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O
InChIInChI=1S/C21H36N7O16P3S2/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-49-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1
InChIKeyREVPHPVBPSIEKM-IBOSZNHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme A Persulfide (CAS 81918-99-2): A Specialized Reactive Sulfur Species for Sulfide Signaling and Metabolic Regulation Research


Coenzyme A persulfide (CoA-SSH, CAS 81918-99-2) is a biologically occurring persulfide derivative of coenzyme A, characterized by a sulfane sulfur atom (–S–SH) appended to the terminal thiol of CoA's pantetheine arm [1]. It functions as a reactive sulfur species (RSS) at the intersection of hydrogen sulfide (H₂S) metabolism, mitochondrial short-chain fatty acid oxidation, and redox signaling [2]. Unlike free CoA-SH, which serves as a ubiquitous acyl carrier, CoA-SSH is a potent endogenous inhibitor of short-chain acyl-CoA dehydrogenase (SCAD/ACADS) and a preferred substrate for dedicated persulfide reductase enzymes [3][4]. Its procurement is primarily driven by research into sulfide toxicity, colonocyte energy metabolism, and persulfide-based sulfur trafficking pathways.

Why Coenzyme A Persulfide Cannot Be Substituted by Free CoA, CoA Disulfide, or Simpler Persulfides in Mechanistic Studies


Coenzyme A persulfide (CoA-SSH) occupies a unique chemical-biological niche that prevents simple substitution by free coenzyme A (CoA-SH), oxidized CoA disulfide (CoA-S-S-CoA), or smaller persulfide species such as glutathione persulfide (GSSH) and cysteine persulfide (CysSSH). CoA-SH lacks the terminal sulfane sulfur required for persulfide-specific enzyme recognition and FAD charge-transfer complex formation [1]. CoA disulfide, while structurally related, differs fundamentally in its sulfur oxidation state and redox reactivity: it is a disulfide (R–S–S–R), not a persulfide (R–S–SH), and is reduced by CoA disulfide reductases rather than persulfide-specific reductases [2]. Smaller persulfides (GSSH, CysSSH) cannot engage the unique pantetheine delivery arm that enables CoA-SSH to function as a long-range sulfur shuttle within persulfide reductase active sites [3]. Furthermore, only CoA-SSH has been demonstrated to act as a potent, physiologically relevant inhibitor of short-chain acyl-CoA dehydrogenase (SCAD/ACADS), a property not shared by GSSH or CysSSH at comparable concentrations [4].

Quantitative Differentiation of Coenzyme A Persulfide: Head-to-Head Evidence Against Key Comparators


CoA-SSH Inhibits Short-Chain Acyl-CoA Dehydrogenase (SCAD) by 90% When Fully Liganded: Evidence Against Free CoA-SH Baseline

CoA-persulfide acts as a potent, physiologically relevant inhibitor of mammalian short-chain acyl-CoA dehydrogenase (SCAD/ACADS), a property not exhibited by free CoA-SH. Native SCAD purified from ox liver mitochondria was found to have approximately 60% of its FAD cofactor already liganded with CoA-persulfide. When the enzyme was artificially saturated to 100% occupancy with CoA-persulfide, enzymatic activity was inhibited by 90% compared to the unliganded enzyme [1]. Inhibition was reversible: activity could be slowly restored by displacing CoA-persulfide with high concentrations of butyryl-CoA, the enzyme's physiological substrate [1]. Free CoA-SH does not produce this inhibitory charge-transfer complex, underscoring the unique functional consequence of the persulfide modification.

Short-chain acyl-CoA dehydrogenase SCAD inhibition beta-oxidation regulation butyrate metabolism

CoA Persulfide Exhibits 1.5-Fold and 6.4-Fold Higher Specific Activity Than Glutathione Persulfide and Cysteine Persulfide Respectively for CoAPR

In a direct enzymatic comparison using purified coenzyme A persulfide reductase (CoAPR) from Enterococcus faecalis, CoA persulfide demonstrated substantially higher specific activity compared to other low-molecular-weight persulfide substrates. CoA persulfide supported a specific activity of 1.45 ± 0.13 × 10³ min⁻¹, which was 1.47-fold higher than glutathione persulfide (GSSH; 9.86 ± 0.65 × 10² min⁻¹) and 6.44-fold higher than cysteine persulfide (CysSSH; 2.25 ± 0.68 × 10² min⁻¹). Polysulfide, another RSS, yielded a specific activity of 1.32 ± 0.04 × 10³ min⁻¹, comparable to but still lower than CoA persulfide [1]. NADH showed no detectable reaction, confirming the specificity of the assay for persulfide/polysulfide substrates [1].

Persulfide reductase CoAPR substrate specificity sulfur respiration Enterococcus faecalis

Human SQR Exhibits ~2-Fold Higher Catalytic Efficiency for CoA vs GSH as Sulfane Sulfur Acceptor in H₂S Oxidation

Human sulfide quinone oxidoreductase (SQR), the mitochondrial enzyme responsible for the first committed step in H₂S oxidation, is catalytically promiscuous with respect to its sulfane sulfur acceptor. However, kinetic analysis reveals a clear preference for CoA over glutathione (GSH). Michaelis-Menten analysis of SQR activity at varying CoA concentrations yielded a KM(CoA) of 2.3 ± 0.4 mM, a kcat of 69 ± 3 s⁻¹, and a specific activity of 88 ± 4 μmol O₂ min⁻¹ mg⁻¹ at 25 °C [1]. The specificity constant kcat/KM for CoA was 3 × 10⁴ M⁻¹s⁻¹, compared to 1.6 × 10⁴ M⁻¹s⁻¹ for GSH—an approximately 2-fold higher catalytic efficiency for CoA [1]. The rate constant for CoA-mediated decay of the SQR charge-transfer intermediate (kon) was determined as 1.05 × 10³ M⁻¹s⁻¹ at 4 °C [1].

Sulfide quinone oxidoreductase SQR kinetics H₂S oxidation CoA vs GSH mitochondrial sulfur metabolism

CoA-SSH Forms a Unique Charge-Transfer Complex with FAD (λmax 710 nm): Structural Evidence for Functional Differentiation from CoA-SH and CoA Disulfide

CoA persulfide forms a stable charge-transfer (CT) complex with the FAD cofactor of butyryl-CoA dehydrogenase (SCAD/ACADS), producing a characteristic green color and a broad absorption band centered at 710 nm [1][2]. This CT complex is the molecular basis of the 'greening' phenomenon observed when purified butyryl-CoA dehydrogenase is exposed to CoA plus elemental sulfur, and it is identical to the ligand present in the natively purified green enzyme [1]. Incubation of oxidized recombinant human ACADS with chemically prepared CoA-SSH reproduced the CT band at 710 nm and the characteristic FAD absorption shift from 445 to 425 nm [2]. Free CoA-SH does not form this CT complex, and CoA disulfide (CoA-S-S-CoA), while structurally related, lacks the terminal sulfane sulfur required for CT donor-acceptor interaction with FAD. The stability of this complex has been demonstrated in multiple independent studies spanning from 1982 to 2019 [1][2].

Charge-transfer complex FAD butyryl-CoA dehydrogenase green enzyme CoA persulfide identification

The Pantetheine Arm of CoA-SSH Functions as a Sulfur Delivery Shuttle in Persulfide Reductases: A Structural Feature Absent in Smaller Persulfides

Structural and mechanistic studies of the NADH-dependent persulfide reductase (Npsr) from Shewanella loihica PV-4 have revealed a unique functional role for the pantetheine moiety of CoA persulfide that cannot be replicated by smaller persulfides such as GSSH or CysSSH. Crystallographic analysis identified a surface persulfide-binding pocket adjacent to the catalytic Cys531 residue, connected to the buried active site (Cys43, FAD, NADH-binding site) by a narrow tunnel [1][2]. The long pantothenate portion of the coenzyme A molecule is proposed to act as a 'delivery arm,' shuttling the sulfane sulfur atom from its initial binding site on the enzyme surface through this tunnel to the buried active site where reduction to sulfide occurs [2]. Smaller persulfides lacking this extended structural element cannot engage this gated delivery mechanism efficiently. This structural rationale is consistent with the kinetic observation that CoA persulfide is the kinetically preferred substrate for CoAPR [3].

Persulfide reductase Npsr pantetheine delivery arm sulfur trafficking structural biology

Optimal Research Application Scenarios for Coenzyme A Persulfide Based on Validated Quantitative Differentiation


In Vitro Reconstitution of the H₂S–Butyrate Metabolic Axis in Colonocyte Models

CoA persulfide is the only compound that directly recapitulates the sulfide-dependent inhibition of butyryl-CoA dehydrogenase (SCAD/ACADS). Researchers studying the molecular basis of impaired colonocyte butyrate oxidation—a pathway linked to ulcerative colitis—should use CoA-SSH, not NaHS or GSSH, to elicit the specific SCAD inhibition characterized by the 90% activity reduction at full liganding [1]. The FAD charge-transfer complex (λmax = 710 nm) provides a direct spectroscopic readout for target engagement that is unique to CoA-SSH [2]. Combined with the SQR-coupled CoA-SSH generation system described by Landry et al. (2019), this enables pathway reconstitution from H₂S input to SCAD inhibition using purified components [3].

Persulfide Reductase Enzymology and Sulfur Respiration Mechanism Studies

For kinetic characterization of persulfide/polysulfide reductases (Npsr, CoAPR, CoADR-Psr family enzymes), CoA persulfide is the kinetically optimal substrate, yielding specific activities 1.47–6.44× higher than GSSH or CysSSH respectively [4]. The pantetheine-dependent sulfur delivery mechanism—where the CoA molecule's extended arm shuttles sulfur from a surface binding pocket through a tunnel to the buried active site—can only be interrogated using the full-length CoA-persulfide substrate [5]. Crystallographic studies (e.g., PDB 3NTD, 4FX9) have established CoA persulfide as the physiologically relevant oxidizing substrate, and mutant enzymes (e.g., C531S in Npsr) that abolish persulfide but not disulfide reduction can be used to verify substrate identity in mechanistic studies [5].

Human Sulfide Quinone Oxidoreductase (SQR) Kinetic and Structural Studies

Human SQR accepts both CoA and GSH as sulfane sulfur acceptors, but CoA is the kinetically preferred acceptor with a ~2-fold higher kcat/KM (3 × 10⁴ vs 1.6 × 10⁴ M⁻¹s⁻¹) [3]. Researchers studying the molecular mechanism of mitochondrial H₂S oxidation should use CoA as the sulfur acceptor to maximize catalytic turnover in coupled assays (e.g., SQR-PDO coupled assay). The rate constant for CoA-mediated CT complex decay (kₒₙ = 1.05 × 10³ M⁻¹s⁻¹ at 4 °C) provides a quantitative framework for stopped-flow kinetic studies of sulfur transfer [3]. The four crystal structures of human SQR (PDB: 6OI5, 6OIB, 6OIC, 6OI6) deposited with this study provide structural context for CoA vs GSH docking [3].

Bacterial Sulfide Detoxification and Reactive Sulfur Species Profiling

In bacterial systems such as Enterococcus faecalis and Staphylococcus aureus, CoA persulfide is a central intermediate in H₂S detoxification pathways. The CoAPR enzyme from E. faecalis has been crystallized with CoA bound (2.05 Å resolution), and its substrate specificity profile—where CoA persulfide shows the highest activity among all tested persulfides—establishes it as the preferred substrate for in vitro characterization of bacterial sulfur detoxification enzymes [4]. For LC-MS/MS-based reactive sulfur species profiling studies, authentic CoA persulfide standard is essential for accurate quantification and retention time alignment, particularly given that CoA persulfide can be confused with polysulfide species in complex biological matrices [4].

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